An In-Depth Technical Guide to 3-Cyano-5-methylhexanoic-d3 Acid: Structure and Synthesis
An In-Depth Technical Guide to 3-Cyano-5-methylhexanoic-d3 Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyano-5-methylhexanoic-d3 Acid, a deuterated isotopologue of a key intermediate and potential impurity in the synthesis of the blockbuster drug, Pregabalin. The document delineates the structure and physicochemical properties of both the non-deuterated and deuterated forms of the molecule. A detailed, field-proven synthetic route for 3-Cyano-5-methylhexanoic-d3 Acid is presented, with a focus on the causal relationships behind experimental choices and the principles of isotopic labeling. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic (DMPK) studies, as well as for professionals involved in the quality control and regulatory aspects of pharmaceutical development.
Introduction: The Significance of 3-Cyano-5-methylhexanoic Acid and its Deuterated Analog
3-Cyano-5-methylhexanoic acid is a crucial chemical entity in the landscape of modern pharmaceuticals, primarily recognized as a key intermediate in several synthetic routes to Pregabalin, an anticonvulsant and anxiolytic agent.[1][2] The presence of this cyano acid as an impurity in the final active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control.[3]
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules or their related compounds has become a powerful tool in pharmaceutical research.[4] Deuterated compounds, such as 3-Cyano-5-methylhexanoic-d3 Acid, serve as invaluable internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical behavior to the non-deuterated analyte, coupled with a distinct mass difference, allows for highly accurate and precise quantification in complex biological matrices.[4]
This guide will provide a detailed exploration of the structure of 3-Cyano-5-methylhexanoic acid and a robust synthetic pathway to its d3-labeled counterpart, empowering researchers to produce this vital analytical tool.
Chemical Structure and Physicochemical Properties
The molecular structure of 3-Cyano-5-methylhexanoic acid consists of a hexanoic acid backbone with a cyano group at the C-3 position and a methyl group at the C-5 position. The IUPAC name for this compound is 3-cyano-5-methylhexanoic acid.[5]
Structure Diagram
Caption: Chemical structure of 3-Cyano-5-methylhexanoic acid.
Physicochemical Data
| Property | 3-Cyano-5-methylhexanoic Acid | 3-Cyano-5-methylhexanoic-d3 Acid |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₀D₃NO₂ |
| Molecular Weight | 155.19 g/mol [5] | 158.21 g/mol |
| CAS Number | 181289-16-7[5] | Not available |
| Appearance | Colorless to pale yellow oil or solid | Colorless to pale yellow oil or solid |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | Similar to the non-deuterated compound. |
Structural Elucidation of the Deuterated Analog
In 3-Cyano-5-methylhexanoic-d3 Acid, three hydrogen atoms are replaced by deuterium atoms. For its use as an internal standard, the deuterium labels should be placed in a position that is not readily exchangeable under typical analytical conditions. A common and synthetically accessible position for labeling is on the terminal methyl groups of the isobutyl moiety.
Synthesis of 3-Cyano-5-methylhexanoic-d3 Acid
The synthesis of 3-Cyano-5-methylhexanoic-d3 Acid can be strategically designed by modifying a known route for the non-deuterated compound. A robust and widely documented approach involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis.[1][6] The key to introducing the deuterium labels is the use of a deuterated starting material, in this case, isovaleraldehyde-d3.
Synthetic Scheme
Caption: Proposed synthetic pathway for 3-Cyano-5-methylhexanoic-d3 Acid.
Rationale for the Synthetic Strategy
This multi-step synthesis is advantageous due to the commercial availability of the starting materials and the robustness of each reaction step.
-
Deuterated Starting Material: The synthesis commences with isovaleraldehyde-d3. The formyl proton of aldehydes can be exchanged with deuterium using D₂O under basic or N-heterocyclic carbene (NHC) catalysis.[7][8] This provides a cost-effective and efficient method for preparing the deuterated starting material.
-
Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, such as ethyl cyanoacetate, is highly efficient for creating the α,β-unsaturated nitrile intermediate.[9] The use of a base catalyst like piperidine is standard practice.
-
Michael Addition: The conjugate addition of a soft nucleophile, like the enolate of diethyl malonate, to the α,β-unsaturated nitrile is a reliable method for introducing the carbon framework of the final product.
-
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester and nitrile groups, followed by decarboxylation of the resulting malonic acid derivative to yield the desired 3-Cyano-5-methylhexanoic-d3 Acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Cyano-5-methyl-d3-hex-2-enoic acid ethyl ester
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To a solution of isovaleraldehyde-d3 (1.0 eq) in toluene (5 volumes) is added ethyl cyanoacetate (1.1 eq).
-
Piperidine (0.1 eq) and acetic acid (0.1 eq) are added as catalysts.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, 1M HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of the Diethyl 2-(1-cyano-4-methyl-d3-pentyl)malonate
-
To a solution of sodium ethoxide (1.2 eq) in absolute ethanol (5 volumes) is added diethyl malonate (1.2 eq) dropwise at 0 °C.
-
The solution of 2-Cyano-5-methyl-d3-hex-2-enoic acid ethyl ester (1.0 eq) in ethanol is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
The reaction is quenched by the addition of 1M HCl until the pH is neutral.
-
The mixture is concentrated under reduced pressure to remove ethanol.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Michael adduct.
Step 3: Synthesis of 3-Cyano-5-methylhexanoic-d3 Acid
-
The crude adduct from the previous step is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).
-
The mixture is heated to reflux until the hydrolysis of the esters is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and acidified with concentrated HCl to pH 1-2.
-
The acidified mixture is then heated to reflux to effect decarboxylation until gas evolution ceases.
-
After cooling, the product is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 3-Cyano-5-methylhexanoic-d3 Acid can be purified by column chromatography on silica gel to yield the final product.
Analytical Characterization
The successful synthesis and purity of 3-Cyano-5-methylhexanoic-d3 Acid must be confirmed by a suite of analytical techniques. The key is to demonstrate the incorporation of deuterium and the structural integrity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique to confirm the incorporation of deuterium.
-
Expected Molecular Ion: For the d3-labeled compound, the molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated analog. For example, using electrospray ionization in negative mode (ESI-), the [M-H]⁻ ion for the non-deuterated compound would be at m/z 154.1, while for the d3-analog, it would be expected at m/z 157.1.
-
Isotopic Purity: High-resolution mass spectrometry can be used to determine the isotopic purity of the synthesized compound by analyzing the relative intensities of the isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.
-
¹H NMR: In the ¹H NMR spectrum of 3-Cyano-5-methylhexanoic-d3 Acid, the signal corresponding to the methyl protons of the isobutyl group will be significantly diminished or absent, depending on the isotopic purity. The integration of the remaining proton signals should be consistent with the deuterated structure.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom attached to the deuterium atoms due to C-D coupling. The chemical shift of this carbon will also be slightly upfield compared to the non-deuterated compound.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms, providing direct evidence of successful labeling.
Spectroscopic Data Summary (Predicted)
| Technique | Non-deuterated (Expected) | d3-labeled (Predicted) |
| ¹H NMR | Signals for isobutyl methyl protons (doublet, ~0.9 ppm, 6H) | Diminished or absent signal for isobutyl methyl protons. |
| ¹³C NMR | Signal for isobutyl methyl carbons (~22 ppm) | Triplet for the deuterated methyl carbon, slightly upfield shift. |
| MS (ESI-) | [M-H]⁻ at m/z 154.1 | [M-H]⁻ at m/z 157.1 |
Applications in Drug Development
The primary application of 3-Cyano-5-methylhexanoic-d3 Acid is as an internal standard in bioanalytical methods for the quantification of Pregabalin and its related impurities.[4] Its use can significantly improve the accuracy, precision, and robustness of LC-MS/MS assays in various stages of drug development, including:
-
Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion of Pregabalin.
-
Metabolite identification and quantification: To study the metabolic fate of the drug.
-
Toxicology studies: For precise measurement of drug and metabolite levels in toxicity assessments.
-
Clinical trials: To ensure reliable data for dose-response relationships and patient monitoring.
Conclusion
This technical guide has provided a comprehensive overview of the structure and a detailed synthetic route for 3-Cyano-5-methylhexanoic-d3 Acid. The presented synthesis is based on well-established chemical transformations and offers a practical approach for obtaining this valuable isotopically labeled compound. The availability of 3-Cyano-5-methylhexanoic-d3 Acid is crucial for the development of robust and reliable analytical methods for Pregabalin, thereby supporting the safety and efficacy assessment of this important therapeutic agent. The detailed explanation of the synthetic rationale and the expected analytical characterization provides researchers with the necessary information to confidently synthesize and utilize this important research tool.
References
- Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. (2011). Google Patents.
- Yadav, M., & Singh, R. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
-
Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. (n.d.). ResearchGate. Retrieved from [Link]
- Formyl-selective deuteration of aldehydes with D 2 O via synergistic organic and photoredox c
- Decarbonylative Multi-Deuteration of Aldehydes via Sequential Polar and Radical P
- Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC C
-
Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (n.d.). Semantic Scholar. Retrieved from [Link]
- METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. (2005). Google Patents.
- WO/2011/141923 IMPROVED SYNTHESIS OF OPTICALLY PURE (S)
- Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. (2012). Google Patents.
- 10.3: Alpha Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts.
-
Methods for the synthesis of deuterated aldehydes a, Indirect... (n.d.). ResearchGate. Retrieved from [Link]
- Yadav, M., & Singh, R. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
- Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material. (n.d.). Google Patents.
- NOVEL METHOD FOR RACEMIZATION OF OPTICALLY PURE B-CYANO ESTER TO CORRESPONDING RACEMIC B-CYANO ACID. (2012). Google Patents.
- Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. (2012). Google Patents.
- METHODS OF MAKING (S)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID. (2002). Google Patents.
- Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. (2025).
- Deuteration of Aldehydes Based on DCL - BOC Sciences. (n.d.). BOC Sciences.
- Recent Advances in Organocatalytic Methods for the Synthesis of Deuterated Aldehydes. (2026).
- Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials. (n.d.). Google Patents.
- Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (2018). PMC.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
- Methods for Practical Synthesis of Deuterated Aldehydes. (2019). Tech Launch Arizona.
- Synthesis of deuterated aldehydes. (n.d.). Google Patents.
- Intermediate of pregabalin and preparation method thereof. (n.d.). Google Patents.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018).
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosph
- METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. (2009). Google Patents.
-
3-Cyano-5-methylhexanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Michael Addition. (n.d.). Alfa Chemistry.
- Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. (n.d.). SciSpace.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Reductive Deuteration of Nitriles: The Synthesis of α,α-Dideuterio Amines by Sodium-Mediated Electron Transfer Reactions. (2018). Organic Chemistry Portal.
- Reductive Deuteration of Nitriles Using D2O as a Deuterium Source. (2019).
- A mild deuterium exchange reaction of free carboxylic acids by photochemical decarboxylation. (n.d.).
- Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. (n.d.). ChemRxiv.
-
3-Cyano-5-methylhexanoic-d3 Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material - Google Patents [patents.google.com]
- 6. Formyl-selective deuteration of aldehydes with D 2 O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05132E [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
